A Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-46-9): Synthesis, Reactivity, and Applications in Modern Chemistry
A Technical Guide to (2-Chloro-4-fluorophenoxy)acetyl chloride (CAS 826990-46-9): Synthesis, Reactivity, and Applications in Modern Chemistry
This document provides an in-depth technical overview of (2-Chloro-4-fluorophenoxy)acetyl chloride, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its fundamental properties, detail robust synthetic methodologies with mechanistic insights, discuss its reactivity profile, and outline critical safety protocols for its handling and use.
Physicochemical and Structural Properties
(2-Chloro-4-fluorophenoxy)acetyl chloride is a halogenated aromatic compound featuring a highly reactive acyl chloride functional group.[] This structure makes it a valuable building block for introducing the 2-chloro-4-fluorophenoxy moiety into larger molecules through acylation reactions.[] Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 826990-46-9 | [2] |
| Molecular Formula | C₈H₅Cl₂FO₂ | [2] |
| Molecular Weight | 223.03 g/mol | [2] |
| IUPAC Name | 2-(2-chloro-4-fluorophenoxy)acetyl chloride | [2] |
| SMILES | C1=CC(=C(C=C1F)Cl)OCC(=O)Cl | [][2] |
| InChI Key | JZWFGGORSXJUQG-UHFFFAOYSA-N | [][2] |
| XLogP3 | 3.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of (2-Chloro-4-fluorophenoxy)acetyl chloride is most logically achieved via a two-step process starting from commercially available precursors. The overall strategy involves the initial formation of the corresponding carboxylic acid, followed by its conversion to the target acyl chloride.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward pathway. The target acyl chloride is directly accessible from its parent carboxylic acid, (2-Chloro-4-fluorophenoxy)acetic acid. This acid, in turn, can be synthesized via a Williamson ether synthesis between 2-Chloro-4-fluorophenol and an acetate synthon.
Caption: Retrosynthetic pathway for the target compound.
Step 1: Synthesis of (2-Chloro-4-fluorophenoxy)acetic acid
The formation of the ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis is selected for its reliability and high yield. In this protocol, the phenolic proton of 2-chloro-4-fluorophenol is deprotonated with a suitable base (e.g., sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from sodium chloroacetate in an Sₙ2 reaction, followed by acidification to yield the desired carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq) and a suitable solvent such as water or ethanol.
-
Deprotonation: Add a solution of sodium hydroxide (2.1 eq) in water dropwise at room temperature to form the sodium phenoxide salt.
-
Nucleophilic Substitution: Add a solution of sodium chloroacetate (1.05 eq) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully acidify the mixture with hydrochloric acid (HCl) until the pH is approximately 2. The carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Step 2: Conversion to (2-Chloro-4-fluorophenoxy)acetyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, for which several reagents are available, including oxalyl chloride, PCl₃, and PCl₅. However, thionyl chloride (SOCl₂) is the reagent of choice for this protocol.[3][4]
Causality of Reagent Choice: The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[3] This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product and greatly simplifying the purification process, as no aqueous work-up is required to remove the spent reagent.
Reaction Mechanism: The reaction proceeds via a well-established mechanism.[5][6] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.[4][5] The resulting intermediate then collapses, releasing SO₂ and a chloride ion, which subsequently attacks the carbonyl carbon to form the final acyl chloride product.[3][5]
Caption: Simplified mechanism of acyl chloride formation using SOCl₂.
Experimental Protocol: Acyl Chloride Formation
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Add (2-Chloro-4-fluorophenoxy)acetic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation. The product is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
Chemical Reactivity and Synthetic Utility
The synthetic value of (2-Chloro-4-fluorophenoxy)acetyl chloride stems from the high reactivity of the acyl chloride group. The carbon atom of the carbonyl is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows it to serve as a potent acylating agent.[]
Core Reactions:
-
Hydrolysis: Reacts readily, often violently, with water to hydrolyze back to the parent carboxylic acid and HCl. This underscores the need for anhydrous handling conditions.[8]
-
Esterification: Reacts with alcohols to form esters. This reaction is typically rapid and high-yielding, often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Amidation: Reacts with primary or secondary amines to form amides. Two equivalents of the amine are generally used: one as the nucleophile and the second to neutralize the generated HCl.
Caption: Core reactivity profile with common nucleophiles.
Applications in Development:
This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[][9] The 2-chloro-4-fluorophenoxy moiety is a common feature in bioactive molecules. Its incorporation can enhance biological activity, modulate metabolic stability, and improve physicochemical properties of the final compound. It is particularly valuable in the development of novel herbicides, fungicides, and therapeutic agents such as anti-inflammatory or anti-cancer drugs.[9]
Safety, Handling, and Storage
(2-Chloro-4-fluorophenoxy)acetyl chloride is a hazardous chemical that must be handled with strict safety protocols. Its primary hazards stem from its corrosivity and high reactivity with moisture.[8]
Hazard Identification
-
Moisture Sensitive: Reacts with water and moisture in the air to produce corrosive hydrogen chloride gas and the parent carboxylic acid.[8]
-
Toxic: Inhalation of vapors can cause severe respiratory tract irritation.[7]
Personal Protective Equipment (PPE)
All work must be conducted in a certified chemical fume hood.[8] The following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a full-face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.[7]
Storage and Handling
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.[7]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]
Spill and Quenching Procedures
In case of a small spill, absorb the material with an inert, dry sorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
For quenching residual acyl chloride in reaction vessels, a slow, controlled addition of a suitable nucleophile is required.[11]
Protocol: Safe Quenching
-
Preparation: Cool the reaction vessel containing the acyl chloride in an ice bath.
-
Slow Addition: Slowly and carefully add a less reactive alcohol, such as isopropanol or tert-butanol, to the cooled mixture with stirring.[11] This converts the acyl chloride to a less reactive ester.
-
Neutralization: Once the initial exothermic reaction has subsided, a dilute aqueous solution of a base (e.g., sodium bicarbonate) can be slowly added to neutralize any remaining acidic components.
-
Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.[11]
Conclusion
(2-Chloro-4-fluorophenoxy)acetyl chloride is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its effective use hinges on a thorough understanding of its synthesis from readily available precursors, its predictable reactivity with nucleophiles, and strict adherence to safety and handling protocols. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their research and development programs.
References
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